molecular formula C19H25NO3 B2391696 2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid CAS No. 2241131-06-4

2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid

Cat. No.: B2391696
CAS No.: 2241131-06-4
M. Wt: 315.413
InChI Key: TYBFWGXZWTVZAW-UHFFFAOYSA-N
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Description

2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid (hereafter referred to by its full systematic name) is a bicyclic organic compound featuring a hexahydroisoindole core. Key structural elements include:

  • A tert-butyl group at position 2, contributing steric bulk and lipophilicity.
  • A keto group at position 1, which may influence reactivity and tautomerism.

Properties

IUPAC Name

2-tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-18(2,3)20-15(13-9-5-4-6-10-13)19(17(22)23)12-8-7-11-14(19)16(20)21/h4-6,9-10,14-15H,7-8,11-12H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBFWGXZWTVZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(C2(CCCCC2C1=O)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor in the presence of a strong acid, such as methanesulfonic acid, under reflux conditions . The reaction is carried out in a solvent like methanol, and the product is obtained in good yield after purification.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems can be employed to introduce tert-butoxycarbonyl groups efficiently . These methods are designed to be sustainable and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog: tert-Butyl (3aS,7aR)-5-oxo-3,3a,4,6,7,7a-hexahydro-2H-indole-1-carboxylate

A structurally related compound (CAS 143268-07-9) shares the hexahydroisoindole core and tert-butyl ester group but differs in key substituents .

Table 1: Structural and Functional Comparison

Feature Target Compound Analog from
Core Structure Hexahydroisoindole Hexahydroindole
Position 1 Substituent Keto group (C=O) Ester (tert-butyl carboxylate)
Position 3 Substituent Phenyl group Hydrogen (unsubstituted)
Functional Group at 3a Carboxylic acid (-COOH) Ester (-COO-tert-butyl)
Stereochemistry Not specified Defined as (3aS,7aR)

Key Implications :

  • The phenyl group introduces aromaticity, which may enhance binding affinity in biological systems compared to the unsubstituted analog.
  • The tert-butyl group in both compounds contributes to metabolic stability by sterically shielding the core structure.

Methodological Approaches to Structural Comparison

Graph-Based Similarity Analysis

Graph-theoretical methods () represent compounds as nodes and edges, enabling precise comparison of connectivity and stereochemistry. For example:

  • The hexahydroisoindole core in both compounds would share significant graph overlap, but differences in substituents (phenyl vs. ester) reduce similarity scores .
  • Such methods are critical for identifying pharmacophores or reactivity patterns in drug discovery.
Lumping Strategy for Reactivity Prediction

highlights that compounds with similar structures may undergo analogous physicochemical processes. For instance:

  • Both compounds’ keto groups could participate in nucleophilic addition reactions.
  • The carboxylic acid in the target compound might exhibit distinct acid-base behavior compared to the ester analog, influencing degradation pathways .

Biological Activity

2-Tert-butyl-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid is a complex organic compound belonging to the isoindole derivatives class. Its unique structure features a tert-butyl group, a phenyl group, and a carboxylic acid functional group, contributing to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings regarding its activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes. One common method includes the cyclization of suitable precursors in the presence of strong acids under reflux conditions.

Synthetic Route Overview

StepDescription
1Starting from readily available precursors.
2Cyclization using methanesulfonic acid.
3Purification and characterization via NMR and mass spectrometry.

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties.

The compound is believed to interact with specific molecular targets such as enzymes and receptors. This interaction modulates their activity and leads to various biological effects. The exact pathways depend on the context of use but may involve:

  • Enzyme inhibition : Potentially acting as a kinase inhibitor.
  • Receptor modulation : Binding to specific receptors influencing signal transduction pathways.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Antitumor Activity : Research indicates that isoindole derivatives may exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
  • Neuroprotective Effects : Potential benefits in neurodegenerative models have been suggested.

Case Studies

A few notable case studies include:

  • Study on Antitumor Effects : A study demonstrated that derivatives of isoindole compounds could induce apoptosis in cancer cells through mitochondrial pathways.
    Cell LineIC50 (µM)Mechanism
    MCF-7 (Breast)15Apoptosis induction
    A549 (Lung)20Cell cycle arrest
  • Antimicrobial Study : Another investigation reported the antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL.

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